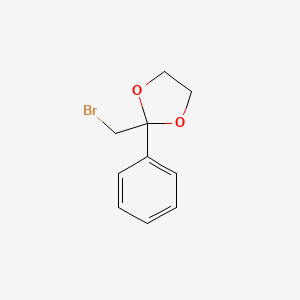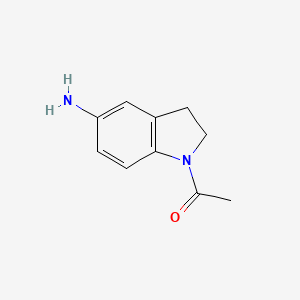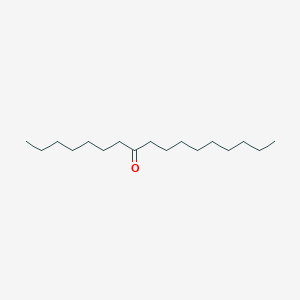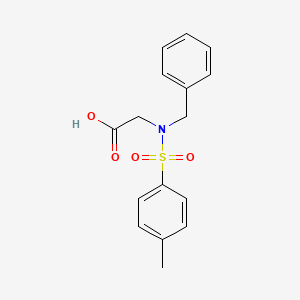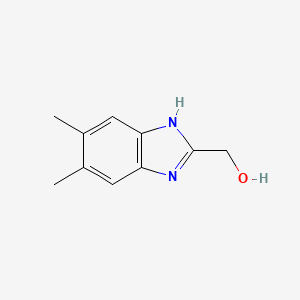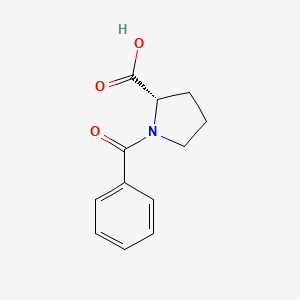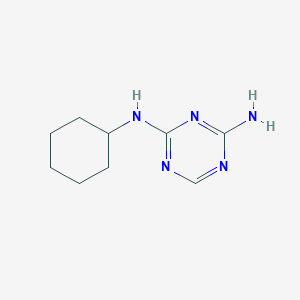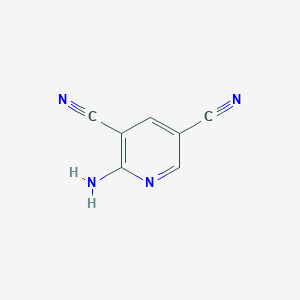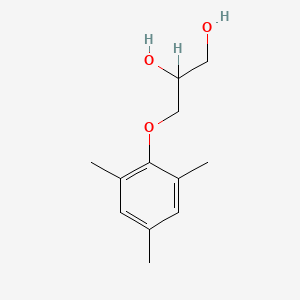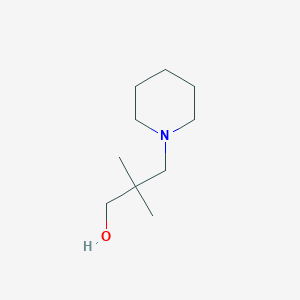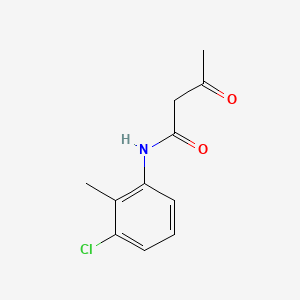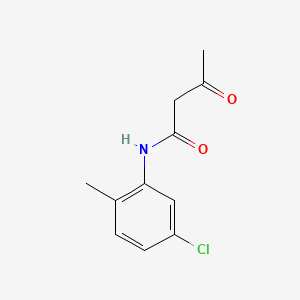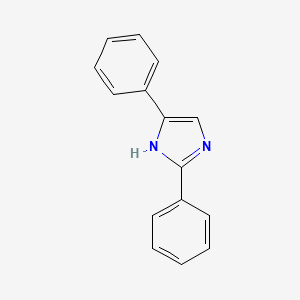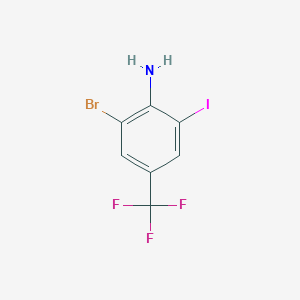
2-Bromo-6-iodo-4-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-iodo-4-(trifluoromethyl)aniline is a compound that is not directly mentioned in the provided papers, but its structure can be inferred from the related compounds discussed. It is likely to be a halogenated aniline derivative with a trifluoromethyl group, which suggests it could be useful in various chemical syntheses and as an intermediate in the production of pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of halogenated anilines with trifluoromethyl groups can be achieved through various methods. For instance, a method for the preparation of 2-bromo-1,1,2,2-tetrafluoroethyl arenes using commercially available anilines has been developed, which could potentially be adapted for the synthesis of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline . Additionally, the metalation of trifluoromethoxy-substituted anilines has been shown to be a key step for structural elaboration, which might be applicable to the synthesis of the compound . Furthermore, a transition metal-free synthesis of meta-bromo- and meta-trifluoromethylanilines has been reported, indicating that similar strategies could be employed for the synthesis of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline .
Molecular Structure Analysis
The molecular structure of halogenated anilines can be influenced by the substituents present on the aromatic ring. For example, the crystal structures of 4-substituted anilines show that chloro, bromo, and ethynyl substituents have similar roles due to their polarizations, while the iodo derivative is distinct, likely due to its larger size . This suggests that the presence of both bromo and iodo substituents in 2-Bromo-6-iodo-4-(trifluoromethyl)aniline would result in a unique molecular structure with specific electronic and steric properties.
Chemical Reactions Analysis
The reactivity of halogenated anilines with trifluoromethyl groups can be quite diverse. For example, the radiosynthesis of 2-amino-5-[18F]fluoropyridines involves a palladium-catalyzed amination of a brominated intermediate, which could be relevant to the chemical reactions that 2-Bromo-6-iodo-4-(trifluoromethyl)aniline might undergo . Additionally, the synthesis of a Schiff base from 4-bromo-aniline indicates the potential for such compounds to participate in condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline can be inferred from related compounds. The presence of halogen atoms is known to significantly affect these properties. For instance, the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, demonstrates the high reactivity and selectivity that can be achieved with halogenated anilines . The para-bromination of aromatic amines further illustrates the specificity of halogenation reactions and the potential to obtain highly pure products .
Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
- Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests .
- Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmaceutical Industry
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Safety And Hazards
The compound is harmful if swallowed or inhaled, and it causes skin and eye irritation . It may also cause respiratory irritation . Safety data sheets recommend rinsing immediately with plenty of water in case of eye contact, and washing off immediately with soap and plenty of water in case of skin contact .
Eigenschaften
IUPAC Name |
2-bromo-6-iodo-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3IN/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHITPHKKSCFNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)I)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650529 |
Source


|
| Record name | 2-Bromo-6-iodo-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-iodo-4-(trifluoromethyl)aniline | |
CAS RN |
875306-20-0 |
Source


|
| Record name | 2-Bromo-6-iodo-4-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875306-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-iodo-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

